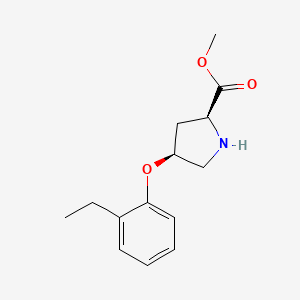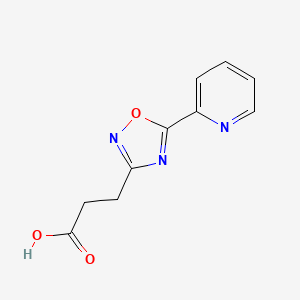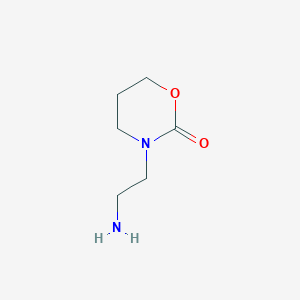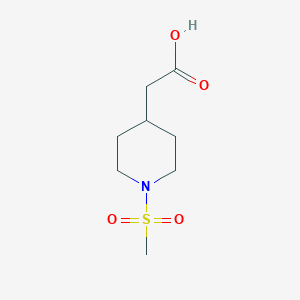
Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate
Overview
Description
“Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate” is a chemical compound. Its empirical formula is C18H25NO5 and its molecular weight is 335.39 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(OC(C)(C)C)N1C@H=O)C@HC=CC=C2)C1 . The InChI representation is 1S/C18H25NO5/c1-5-12-8-6-7-9-15(12)23-13-10-14(16(20)21)19(11-13)17(22)24-18(2,3)4/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,21)/t13-,14-/m0/s1 . Physical and Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Catalytic Applications
- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, a related compound, undergoes a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to highly functionalized tetrahydropyridines. This suggests potential applications in catalytic processes (Zhu, Lan, & Kwon, 2003).
Synthetic and Structural Studies
- Synthetic Applications in Alkylaminophenol Compounds : Alkylaminophenol compounds, which include structurally related molecules, are synthesized using reactions like the Petasis reaction. They are analyzed using techniques like FTIR, NMR, and UV-Vis spectrometry (Ulaş, 2021).
- Synthesis of Pyrrole Derivatives : Ethyl 2-chloroacetoacetate, a related compound, is used to synthesize pyrrole derivatives, indicating the potential use of methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate in similar synthetic pathways (Dawadi & Lugtenburg, 2011).
Crystallographic and Analytical Studies
- Crystal Structure Analysis : The crystal structure of a closely related compound, synthesized using L-proline and (2S,4R)-4-hydroxy-L-proline, has been studied, highlighting the potential for detailed structural analysis of similar compounds (Fu et al., 2006).
Applications in Organic Chemistry
- Synthesis of Pyrrolidine and Piperidine Derivatives : A process based on the oxidative decarboxylation-β-iodination of α-amino acid carbamates or amides leads to the synthesis of pyrrolidine and piperidine derivatives, indicating possible applications in organic synthesis (Boto, Hernández, De Leon, & Suárez, 2001).
Photoreactive Properties
- Photoreaction Studies : Studies on the UV-irradiation of methyl 4-pyridinecarboxylate in methanol indicate photoreactive properties that could be relevant for this compound (Sugiyama et al., 1982).
Safety and Hazards
The safety data sheet for a related compound, “(2S,4S)-Methyl 4-(4-chloro-2-ethylphenoxy)pyrrolidine-2-carboxylate hydrochloride”, suggests that any clothing contaminated by the product should be immediately removed and the affected individual should move out of the dangerous area. A physician should be consulted and shown the safety data sheet .
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-ethylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-10-6-4-5-7-13(10)18-11-8-12(15-9-11)14(16)17-2/h4-7,11-12,15H,3,8-9H2,1-2H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWYEBXUXZPWTD-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384851.png)


![[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B1384856.png)

![6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384858.png)
![[5-(2-Thienyl)isoxazol-3-yl]acetic acid](/img/structure/B1384859.png)






